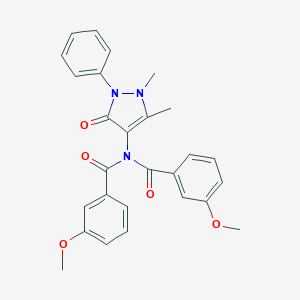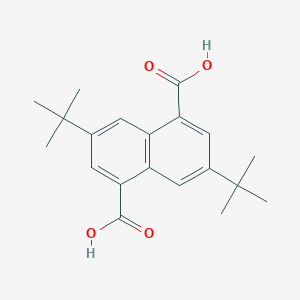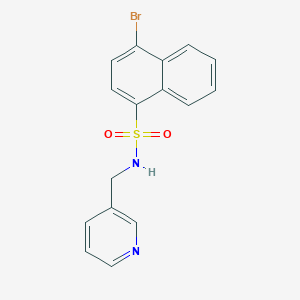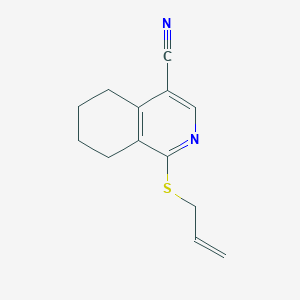
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has been found to possess various biological activities that make it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is not fully understood. However, studies have suggested that it may exert its biological effects through the modulation of various signaling pathways, including the NF-κB pathway and the PI3K/Akt pathway. Additionally, it has been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammatory processes and cancer progression.
Biochemical and Physiological Effects:
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been found to possess various biochemical and physiological effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile in lab experiments is its diverse range of biological activities. This makes it a versatile compound that can be used in various research areas, including inflammation, cancer, and neurodegenerative diseases. However, one limitation of using this compound is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, more research is needed to investigate the safety and toxicity of this compound in vivo.
Métodos De Síntesis
The synthesis of 1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile can be achieved through various methods. One of the most common methods involves the reaction of 2-(Allylsulfanyl)aniline with ethyl cyanoacetate in the presence of a catalyst such as sodium ethoxide. The reaction proceeds through a series of steps, including cyclization and elimination, to yield the desired product.
Aplicaciones Científicas De Investigación
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound possesses various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been found to exhibit neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
1-(Allylsulfanyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile |
|---|---|
Fórmula molecular |
C13H14N2S |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
1-prop-2-enylsulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H14N2S/c1-2-7-16-13-12-6-4-3-5-11(12)10(8-14)9-15-13/h2,9H,1,3-7H2 |
Clave InChI |
WPVSOCVUSOPXSM-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC=C(C2=C1CCCC2)C#N |
SMILES canónico |
C=CCSC1=NC=C(C2=C1CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)
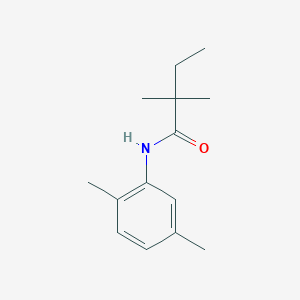
![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)
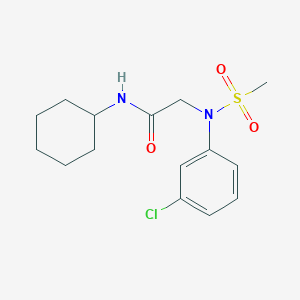
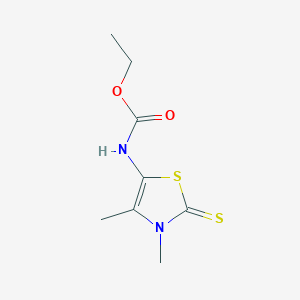
![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)
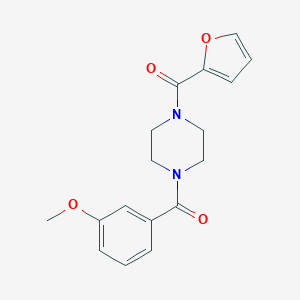
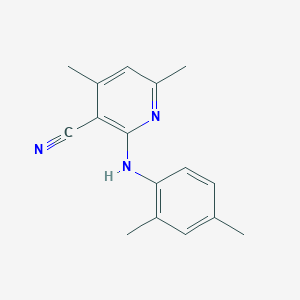
![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)
